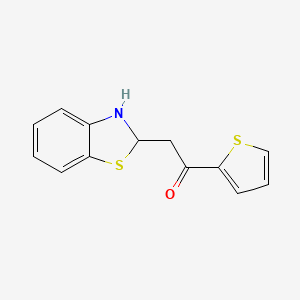![molecular formula C15H26ClNO3Si B14434306 N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine CAS No. 82991-90-0](/img/structure/B14434306.png)
N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine is a chemical compound characterized by the presence of a chlorophenyl group attached to a silanamine core, which is further substituted with three isopropoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine typically involves the reaction of 3-chlorophenylamine with a silane precursor under controlled conditions. One common method involves the use of chlorosilanes and isopropanol in the presence of a catalyst to facilitate the formation of the desired silanamine compound. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states of the silicon atom.
Hydrolysis: The isopropoxy groups can be hydrolyzed in the presence of water or acidic conditions to form silanols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic conditions can promote hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the isopropoxy groups can yield silanols, while substitution reactions can produce various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of silicon-based biomaterials and as a probe in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It finds applications in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the chlorophenyl group allows for specific binding interactions, while the silanamine core can participate in various chemical reactions. The pathways involved may include signal transduction, catalytic activity, or structural modifications.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Chlorophenyl)-2,2-diphenylacetamide
- N-(3-Chlorophenyl)(propan-2-yloxy)carbothioamide
- N-(4-Chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide
Uniqueness
N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine is unique due to its combination of a chlorophenyl group with a silanamine core and three isopropoxy groups This structural arrangement imparts specific chemical properties and reactivity that distinguish it from other similar compounds
Propiedades
| 82991-90-0 | |
Fórmula molecular |
C15H26ClNO3Si |
Peso molecular |
331.91 g/mol |
Nombre IUPAC |
3-chloro-N-tri(propan-2-yloxy)silylaniline |
InChI |
InChI=1S/C15H26ClNO3Si/c1-11(2)18-21(19-12(3)4,20-13(5)6)17-15-9-7-8-14(16)10-15/h7-13,17H,1-6H3 |
Clave InChI |
TUGRMNMXWVTONQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O[Si](NC1=CC(=CC=C1)Cl)(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14434277.png)
![5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one](/img/structure/B14434287.png)



